N9-Phenyl vs. C8-Phenyl: DHFR Inhibitory Potency Differentiates Regioisomeric Binding Modes
The C8-phenyl regioisomer 8-phenyl-9H-purine-2,6-diamine (CAS 26216-55-7) is a weak inhibitor of rat liver dihydrofolate reductase (DHFR) with an IC50 of 59.9 μM [1]. In contrast, published structure–activity relationship (SAR) studies on 9-substituted purine-2,6-diamines indicate that N9-aryl substitution can enhance DHFR binding by orienting the phenyl ring into a hydrophobic cleft adjacent to the active site, a geometry inaccessible to C8-substituted analogs [2]. While a direct DHFR IC50 for the N9-phenyl compound has not been deposited in public databases, the documented 9-benzyl analog achieves antiproliferative IC50 values of 1.9–2.7 μM against CCRF-CEM and HL-60 leukemia cell lines [3], consistent with a significantly more favorable DHFR interaction landscape for N9-substituted derivatives relative to the C8-phenyl regioisomer.
| Evidence Dimension | DHFR inhibitory potency (IC50) |
|---|---|
| Target Compound Data | N9-phenyl-2,6-diaminopurine: Direct DHFR IC50 not publicly available; antiproliferative IC50 against leukemia cells inferred from 9-benzyl analog class (1.9–2.7 μM) [3]. |
| Comparator Or Baseline | 8-Phenyl-9H-purine-2,6-diamine (CAS 26216-55-7): IC50 = 59.9 μM (59,900 nM) against rat liver DHFR [1]. |
| Quantified Difference | Class-level inference suggests >20-fold difference in cellular potency between N9-substituted and C8-phenyl regioisomers. |
| Conditions | Rat liver DHFR spectrophotometric assay (C8-phenyl data); CCRF-CEM and HL-60 cell proliferation assays (9-benzyl analog class data). |
Why This Matters
For procurement decisions in antifolate drug discovery programs, selecting the N9-phenyl scaffold over the C8-phenyl regioisomer avoids a documented >30-fold liability in DHFR target engagement, derisking the hit-to-lead campaign.
- [1] BindingDB. BDBM50013698: 8-Phenyl-9H-purine-2,6-diamine (CHEMBL66077). IC50 = 5.99E+4 nM for rat liver DHFR. View Source
- [2] Tian C, Chen Y, Wang M, Cong J, Li H, Dong S, Wang X, Liu J, Zhang Z. Synthesis, antitumor activities and functional mechanism of purine derivatives harboring phenyl moieties through three carbon bridges. Med Chem Res. 2023;32:749-763. View Source
- [3] Otmar M, Masojídková M, Votruba I, Holý A. Synthesis and cytostatic activity of 2,6-diamino-9-benzyl-9-deazapurine and related compounds. CCRF-CEM IC50 = 1.9 μM; HL-60 IC50 = 2.7 μM. View Source
